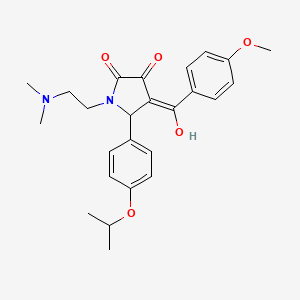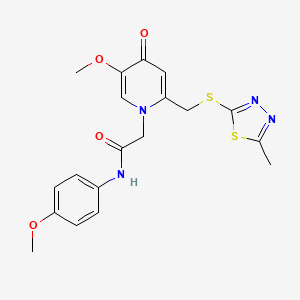
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea is a complex organic compound that features a unique combination of indole, phenyl, and thiophene groups
Méthodes De Préparation
The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Indole Derivative: The starting material, 2,5-dimethylindole, is alkylated using an appropriate alkylating agent to introduce the ethyl group at the 3-position.
Thiourea Formation: The alkylated indole is then reacted with phenyl isothiocyanate to form the thiourea linkage.
Introduction of the Thiophene Group: Finally, the thiophene group is introduced through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmosphere to prevent oxidation.
Analyse Des Réactions Chimiques
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The indole and thiophene groups are known to participate in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea can be compared with similar compounds such as:
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(thiophen-2-ylmethyl)thiourea: This compound differs by the presence of a methyl group instead of a phenyl group, which can affect its chemical reactivity and biological activity.
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(furan-2-ylmethyl)thiourea:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S2/c1-17-10-11-23-22(15-17)21(18(2)25-23)12-13-27(16-20-9-6-14-29-20)24(28)26-19-7-4-3-5-8-19/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKSTWSTOSMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CS3)C(=S)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2642227.png)

![N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2642231.png)
![4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine](/img/structure/B2642232.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2642238.png)
![(8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline](/img/structure/B2642239.png)


![N-[3-(DIMETHYLAMINO)PROPYL]-2-ACETAMIDOBENZAMIDE](/img/structure/B2642242.png)
![1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2642247.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2642248.png)

